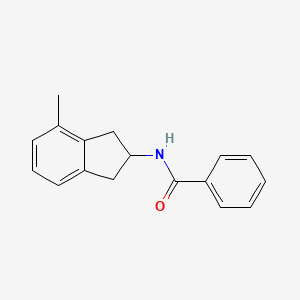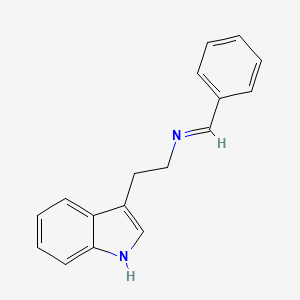![molecular formula C12H10N2O2S B11865457 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B11865457.png)
2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is an organic compound belonging to the class of thienopyrimidines. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a phenyl group attached to the second carbon of the thiophene ring. The presence of the 6,6-dioxide functional group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxamides with formic acid, leading to the formation of thienopyrimidine derivatives . Another approach includes the use of dimethylformamide dimethylacetal (DMF-DMA) as a reagent for cyclization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, are likely to be employed to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thienopyrimidine derivatives.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide involves its interaction with molecular targets in biological systems. The compound can inhibit specific enzymes or receptors, leading to various biological effects. For example, derivatives of thienopyrimidines have been shown to inhibit enzymes like TrmD from Haemophilus influenzae . The exact pathways and molecular targets depend on the specific derivative and its modifications.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another class of thienopyrimidines with a different ring fusion pattern.
Thieno[3,4-b]pyridine: Compounds with a similar fused ring system but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is unique due to the presence of the 6,6-dioxide functional group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H10N2O2S |
|---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
2-phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide |
InChI |
InChI=1S/C12H10N2O2S/c15-17(16)7-10-6-13-12(14-11(10)8-17)9-4-2-1-3-5-9/h1-6H,7-8H2 |
InChI Key |
IPORZGZNDUNSEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=C(N=C2CS1(=O)=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


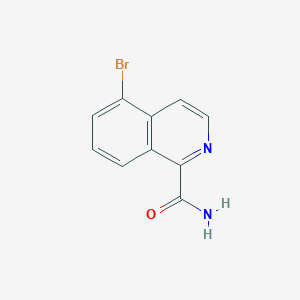
![tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11865390.png)
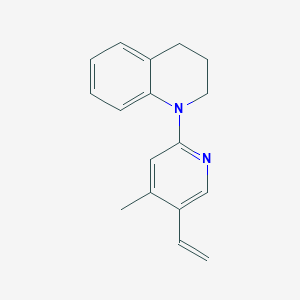
![8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11865396.png)
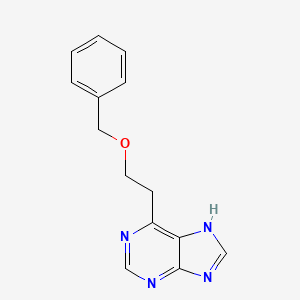
![4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11865400.png)
